3-[(Benzylsulfonyl)amino]-3-(4-propoxyphenyl)propanoic acid
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Overview
Description
3-(PHENYLMETHANESULFONAMIDO)-3-(4-PROPOXYPHENYL)PROPANOIC ACID is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The compound’s structure features a sulfonamide group attached to a phenyl ring, which is further connected to a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(PHENYLMETHANESULFONAMIDO)-3-(4-PROPOXYPHENYL)PROPANOIC ACID typically involves multi-step organic reactions. One possible route could be:
Formation of the sulfonamide group: Reacting benzylamine with methanesulfonyl chloride in the presence of a base like triethylamine to form phenylmethanesulfonamide.
Coupling with 4-propoxyphenyl group: Using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to attach the 4-propoxyphenyl group to the sulfonamide.
Introduction of the propanoic acid moiety: This could be achieved through a Friedel-Crafts acylation reaction or other suitable organic transformations.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propoxy group or the phenyl ring.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the phenyl rings or the sulfonamide group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Potential antimicrobial or anti-inflammatory agent.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-(PHENYLMETHANESULFONAMIDO)-3-(4-PROPOXYPHENYL)PROPANOIC ACID would depend on its specific application. For instance, as an antimicrobial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The sulfonamide group could interact with the active site of the enzyme, blocking its activity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Celecoxib: A sulfonamide-based drug used as an anti-inflammatory agent.
Furosemide: A sulfonamide diuretic used to treat fluid retention.
Uniqueness
3-(PHENYLMETHANESULFONAMIDO)-3-(4-PROPOXYPHENYL)PROPANOIC ACID is unique due to its specific structural features, such as the propoxyphenyl group and the propanoic acid moiety, which may confer distinct biological activities or chemical reactivity compared to other sulfonamides.
Properties
Molecular Formula |
C19H23NO5S |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
3-(benzylsulfonylamino)-3-(4-propoxyphenyl)propanoic acid |
InChI |
InChI=1S/C19H23NO5S/c1-2-12-25-17-10-8-16(9-11-17)18(13-19(21)22)20-26(23,24)14-15-6-4-3-5-7-15/h3-11,18,20H,2,12-14H2,1H3,(H,21,22) |
InChI Key |
ALLOXWGVTHBAKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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